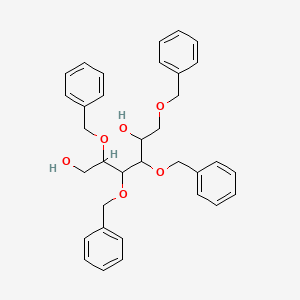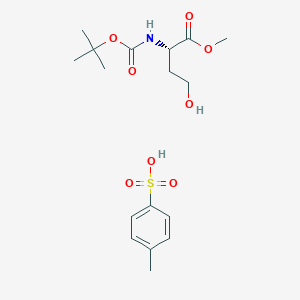
(S)-N-Boc-L-homoserine Methyl Ester Tosylate
Overview
Description
(S)-N-Boc-L-homoserine Methyl Ester Tosylate is a chemical compound that plays a significant role in organic synthesis. It is a derivative of homoserine, an amino acid, and is often used as an intermediate in the synthesis of various complex molecules. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a methyl ester group, and a tosylate group, which makes it a versatile reagent in organic chemistry.
Mechanism of Action
Mode of Action
The compound contains a tosylate group , which is known to be a good leaving group. This suggests that it may undergo nucleophilic substitution reactions . The compound also contains an ester group, which could undergo hydrolysis .
Pharmacokinetics
The compound’s solubility could be influenced by the presence of the tosylate group, which is known to improve water solubility .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (S)-N-Boc-L-homoserine Methyl Ester Tosylate. For example, the rate of hydrolysis of the ester group could be influenced by pH .
Biochemical Analysis
Cellular Effects
The effects of (S)-N-Boc-L-homoserine Methyl Ester Tosylate on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves a series of complex biochemical reactions. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This may be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses. The specific dosage effects can vary depending on the specific animal model and experimental conditions used.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels . The specific metabolic pathways it is involved in, and the nature of its involvement, are areas of active research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins It can also influence its localization or accumulation within cells
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific mechanisms of subcellular localization and their effects on the compound’s function are areas of active research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-L-homoserine Methyl Ester Tosylate typically involves multiple steps:
Protection of the Amino Group: The amino group of L-homoserine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms N-Boc-L-homoserine.
Esterification: The carboxyl group of N-Boc-L-homoserine is then esterified using methanol and a catalyst such as sulfuric acid to form N-Boc-L-homoserine methyl ester.
Tosylation: Finally, the hydroxyl group of N-Boc-L-homoserine methyl ester is converted to a tosylate group using tosyl chloride (TsCl) in the presence of a base like pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-L-homoserine Methyl Ester Tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid in dichloromethane
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: N-Boc-L-homoserine.
Deprotection: L-homoserine methyl ester
Scientific Research Applications
(S)-N-Boc-L-homoserine Methyl Ester Tosylate is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-L-homoserine: Lacks the methyl ester and tosylate groups.
(S)-N-Boc-L-homoserine Methyl Ester: Lacks the tosylate group.
(S)-N-Boc-L-homoserine Tosylate: Lacks the methyl ester group
Uniqueness
(S)-N-Boc-L-homoserine Methyl Ester Tosylate is unique due to the presence of all three functional groups (Boc, methyl ester, and tosylate), which provide it with a high degree of reactivity and versatility in organic synthesis. This combination allows for selective reactions and the formation of complex molecules with high precision .
Properties
CAS No. |
120042-09-3 |
|---|---|
Molecular Formula |
C17H25NO7S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl (2S)-4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C17H25NO7S/c1-12-6-8-13(9-7-12)26(21,22)24-11-10-14(15(19)23-5)18-16(20)25-17(2,3)4/h6-9,14H,10-11H2,1-5H3,(H,18,20)/t14-/m0/s1 |
InChI Key |
MIZRHFQHMHMZLF-AWEZNQCLSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CCO)C(=O)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(=O)OC)NC(=O)OC(C)(C)C |
Synonyms |
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Methyl Ester 4-Methylbenzenesulfonate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
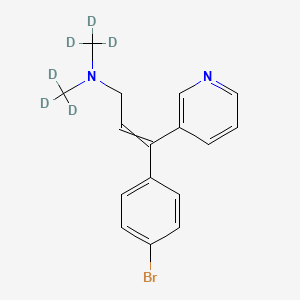
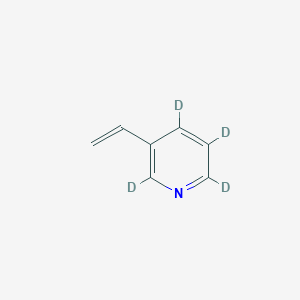

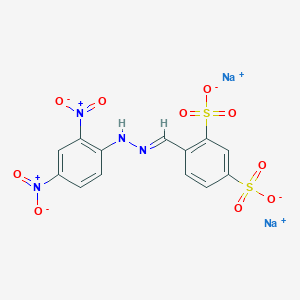
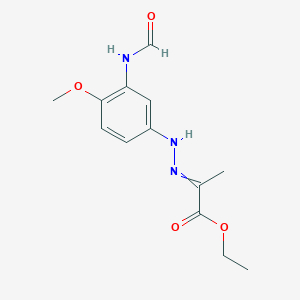
![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)
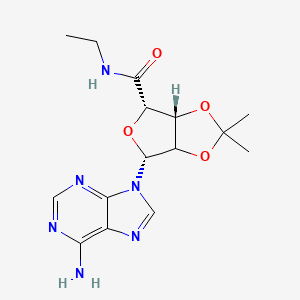

pyrimidine-2,4-dione](/img/structure/B1140558.png)
